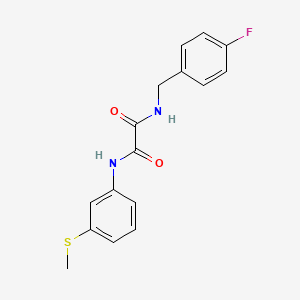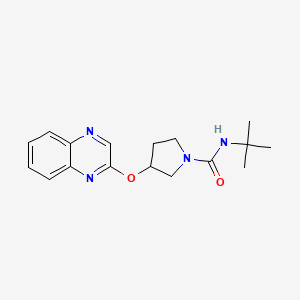
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide is an intriguing organic compound featuring a diverse combination of chemical moieties such as furan, oxadiazole, and benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is synthesized through a series of organic reactions. A typical synthetic route involves:
Furan-2-ylmethylamine Synthesis: : Start with furan and react it with chloromethylamine under acidic conditions.
Oxadiazole Ring Formation: : The furan-2-ylmethylamine undergoes cyclization with an appropriate reagent such as an isocyanate to form the oxadiazole ring.
Aryl Substitution: : The oxadiazole intermediate is then subjected to a reaction with 2-(trifluoromethyl)benzoyl chloride to introduce the benzamide moiety.
Final Coupling: : This intermediate is further coupled with 2-bromoacetophenone, using a suitable base, under controlled conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the above synthetic route, ensuring high yield and purity. Key factors include reaction time, temperature, solvent choice, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the furan ring, forming oxidation products.
Reduction: : Reduction reactions can target the oxadiazole ring, potentially forming a variety of reduced species.
Substitution: : Electrophilic substitution reactions can occur at the phenyl rings, leading to diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, nitrating agents under controlled conditions.
Major Products Formed: Depending on the reaction and conditions, major products can include furan derivatives, reduced oxadiazoles, and substituted benzamides.
Scientific Research Applications
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide is utilized in:
Chemistry: : A precursor in the synthesis of more complex molecules.
Biology: : Studied for its potential as a bioactive molecule due to the presence of oxadiazole, which is known to exhibit various biological activities.
Medicine: : Investigated for its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anti-cancer drugs.
Industry: : Used in the development of materials with specific properties, such as polymers.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets. The furan ring is known for its electron-rich nature, which can participate in pi-stacking interactions with biological molecules. The oxadiazole ring can act as a hydrogen bond acceptor, engaging in interactions with enzymes or receptors. The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Furan-based Compounds: : Furans are known for their biological activities and are frequently used in drug design.
Oxadiazole Derivatives: : These are studied for their wide range of biological activities, including antimicrobial and anticancer properties.
Benzamide Derivatives: : Known for their diverse pharmacological profiles, including roles as antipsychotics and anti-inflammatory agents.
Uniqueness: N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs.
In essence, this compound is a remarkable entity in organic chemistry with promising applications across various scientific fields.
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O3/c22-21(23,24)15-8-3-2-7-14(15)20(28)25-16-9-4-1-6-13(16)12-18-26-19(27-30-18)17-10-5-11-29-17/h1-11H,12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAIQFLCJYZMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate](/img/structure/B2551737.png)




![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B2551744.png)
![7-(4-bromophenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2551745.png)
![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2551747.png)

![Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate](/img/structure/B2551751.png)
![N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2551755.png)

![[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2551758.png)

